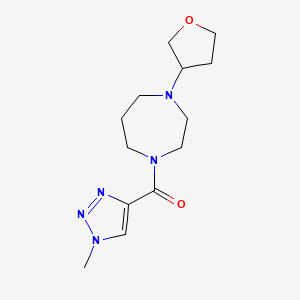

(1-methyl-1H-1,2,3-triazol-4-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone

Description

Properties

IUPAC Name |

(1-methyltriazol-4-yl)-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O2/c1-16-9-12(14-15-16)13(19)18-5-2-4-17(6-7-18)11-3-8-20-10-11/h9,11H,2-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULIOLOSZXADGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CCCN(CC2)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-methyl-1H-1,2,3-triazol-4-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone has garnered attention in recent research for its potential biological activities, particularly in the fields of anticancer and antimicrobial properties. This article provides a detailed overview of its synthesis, biological evaluation, and structure-activity relationships based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the use of click chemistry techniques, particularly the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method allows for the efficient formation of triazole rings, which are crucial for the biological activity of the compound. The synthetic route often includes the reaction of appropriate azides and alkynes under controlled conditions to yield high-purity products.

Anticancer Properties

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant anticancer activity. For instance, a related triazole derivative was evaluated against various human cancer cell lines, including MCF-7 (breast cancer), OVCAR-3 (ovarian cancer), and K562 (leukemia). The results indicated that these compounds could inhibit cell proliferation effectively:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Triazole Derivative A | MCF-7 | < 1 |

| Triazole Derivative B | OVCAR-3 | 0.27 |

| Triazole Derivative C | K562 | < 2 |

These findings suggest that the triazole and tetrahydrofuran components contribute to the observed cytotoxicity through mechanisms such as apoptosis induction and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

In addition to anticancer properties, compounds similar to this compound have been investigated for their antimicrobial effects. Research indicates that triazole derivatives can exhibit antibacterial activity against various pathogens. For example, studies have shown that certain triazoles demonstrate potent inhibition against Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the triazole ring is known to enhance binding affinity to biological targets due to its ability to form hydrogen bonds and π-stacking interactions. The tetrahydrofuran moiety contributes to the lipophilicity and overall stability of the molecule, potentially improving its bioavailability.

Key Findings from Case Studies

- Anticancer Activity : A study on related compounds revealed that modifications at specific positions on the triazole ring significantly affected their IC50 values across different cancer cell lines .

- Mechanism of Action : Flow cytometry analyses indicated that certain derivatives induce apoptosis in cancer cells by activating caspase pathways .

- Comparison with Other Compounds : When compared with other known anticancer agents, derivatives containing both triazole and tetrahydrofuran exhibited superior activity against resistant cancer cell lines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. The incorporation of the triazole moiety enhances the compound's ability to inhibit the growth of various pathogens. For instance, studies have demonstrated that compounds similar to this one can effectively target both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development.

Anticancer Properties

Triazole compounds have been investigated for their anticancer activities. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For example, derivatives of triazoles have been reported to induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins. This makes them promising candidates for further development in cancer therapeutics.

Case Study: Triazole Derivatives in Cancer Therapy

A notable study evaluated a series of triazole derivatives against various cancer cell lines, revealing that certain modifications significantly enhanced their cytotoxic effects. One derivative exhibited an IC50 value lower than conventional chemotherapeutics, indicating its potential as a more effective treatment option.

Agricultural Applications

Fungicides

Triazole compounds are widely recognized for their fungicidal properties. They function by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. This mode of action renders them effective against a broad spectrum of fungal pathogens affecting crops.

Herbicide Development

The structural characteristics of triazoles allow for the design of selective herbicides that can target specific weed species without harming crops. Research into the synthesis and application of such compounds is ongoing, with promising results in preliminary trials.

Material Science

Polymer Chemistry

The unique chemical structure of (1-methyl-1H-1,2,3-triazol-4-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone lends itself to applications in polymer chemistry. Its ability to form stable complexes with metal ions can be exploited in the development of new materials with enhanced properties.

Nanotechnology

In nanotechnology, triazole derivatives are being explored for their potential use in drug delivery systems. Their ability to form self-assembled structures can be utilized to create nanocarriers that improve the bioavailability and targeting of therapeutic agents.

Summary Table of Applications

| Field | Application | Mechanism/Properties |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Inhibition of bacterial growth; effective against multiple pathogens |

| Anticancer Drugs | Induction of apoptosis; enzyme inhibition | |

| Agricultural Science | Fungicides | Inhibition of ergosterol biosynthesis |

| Herbicides | Selective targeting of weed species | |

| Material Science | Polymer Chemistry | Formation of stable complexes; enhancement of material properties |

| Nanotechnology | Development of drug delivery systems |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and structurally related analogs from the literature:

Key Comparison Points

Heterocyclic Core Variations: The 1,2,3-triazole in the target compound provides two adjacent nitrogen atoms, enabling stronger hydrogen-bonding interactions compared to pyrazole (one NH donor) or 1,2,4-triazole (variable N positions) . Benzodiazepine derivatives (e.g., coumarin-fused analogs) exhibit rigid, planar structures, limiting adaptability to flexible binding pockets compared to the non-aromatic 1,4-diazepane in the target compound .

Sulfonyl groups (e.g., in pyrazole analogs) increase polarity and may reduce membrane permeability compared to the methanone linker in the target compound .

Synthetic Considerations: Sodium ethoxide-mediated reactions (as in ) are common for triazole-thioether formations but differ from the target compound’s likely synthesis, which may involve coupling of pre-functionalized triazole and diazepane precursors.

Research Implications and Gaps

While structural comparisons highlight the target compound’s unique features, experimental data on its physicochemical properties (e.g., logP, solubility) and biological activity are absent in the provided evidence. Future studies should focus on:

- Binding assays to evaluate interactions with targets like kinases or GPCRs, leveraging the diazepane’s flexibility.

- Solubility and stability profiling to compare with sulfonyl- or coumarin-containing analogs.

- Synthetic optimization using methods analogous to but tailored for diazepane-triazole coupling.

Q & A

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Methodological Answer:

- Stepwise Optimization : Use design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). Monitor intermediates via HPLC or LC-MS to identify bottlenecks .

- Purification : Employ orthogonal techniques (e.g., flash chromatography followed by recrystallization) to isolate the target compound. Validate purity using -NMR integration and HPLC (>95% purity threshold) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks using single-crystal diffraction (e.g., R-factor < 0.05) .

- Spectroscopic Validation : Combine /-NMR (e.g., diastereotopic proton analysis for diazepane rings) with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

- IR Spectroscopy : Identify key functional groups (e.g., carbonyl stretch at ~1680–1700 cm) to rule out undesired tautomers .

Q. How can computational modeling predict the compound’s physicochemical properties?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict dipole moments, logP, and pKa. Compare with experimental data (e.g., solubility in DMSO) .

- QSAR Models : Use Quantitative Structure-Activity Relationship (QSAR) tools to estimate bioavailability and blood-brain barrier permeability .

Advanced Research Questions

Q. How can in vitro pharmacological assays be designed to evaluate target binding affinity?

Methodological Answer:

- Assay Design : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding kinetics (K, k, k) against target receptors. Include positive/negative controls (e.g., known agonists/antagonists) .

- Data Interpretation : Apply nonlinear regression (e.g., Hill equation) to quantify dose-response relationships. Address nonspecific binding via competitive displacement assays .

Q. What strategies differentiate enantiomeric activity given the compound’s stereochemical complexity?

Methodological Answer:

Q. How can environmental stability and degradation pathways be assessed?

Methodological Answer:

- Photolysis Studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous buffers (pH 4–9). Monitor degradation products via LC-MS/MS and identify major fragments using collision-induced dissociation (CID) .

- Hydrolysis Kinetics : Conduct accelerated stability testing (40°C/75% RH) to model shelf-life. Use Arrhenius plots to extrapolate degradation rates at ambient conditions .

Q. What experimental approaches address discrepancies in reported biological activity data?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC, EC) and apply statistical tools (e.g., Bland-Altman plots) to identify systematic biases .

- Orthogonal Assays : Validate conflicting results using alternative methodologies (e.g., switching from cell-free to cell-based assays) to rule out assay-specific artifacts .

Q. How can the compound’s metabolic fate be profiled in preclinical models?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.